“2-[(Thien-2-ylmethyl)thio]benzoic acid” is a heterocyclic organic compound that belongs to the class of thienylmethanethiolecarboxylic acids. It has the molecular formula C12H10O2S2 . The compound is also known as TMBA.
The molecular structure of “2-[(Thien-2-ylmethyl)thio]benzoic acid” consists of a benzoic acid group attached to a thiophene ring via a sulfur atom . The IUPAC name for this compound is 2-(thiophen-2-ylmethylsulfanyl)benzoic acid . The InChI string and the Canonical SMILES for this compound are InChI=1S/C12H10O2S2/c13-12(14)10-5-1-2-6-11(10)16-8-9-4-3-7-15-9/h1-7H,8H2,(H,13,14)
and C1=CC=C(C(=C1)C(=O)O)SCC2=CC=CS2
respectively .
The molecular weight of “2-[(Thien-2-ylmethyl)thio]benzoic acid” is 250.3 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 250.01222190 g/mol . The topological polar surface area of the compound is 90.8 Ų . The compound has a heavy atom count of 16 .
2-[(Thien-2-ylmethyl)thio]benzoic acid is an organic compound characterized by its unique thioether linkage and carboxylic acid functional group. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential applications and interesting chemical properties. It is classified as a thioether derivative of benzoic acid, with a molecular formula of and a molecular weight of 226.32 g/mol .
The compound is synthesized through specific organic reactions involving thiophene derivatives and benzoic acid. Its structural uniqueness arises from the presence of a thienylmethyl group attached via a sulfur atom to the benzoic acid moiety.
The synthesis of 2-[(Thien-2-ylmethyl)thio]benzoic acid typically involves the nucleophilic substitution reaction between thiophene-2-methanethiol and 2-chlorobenzoic acid. This reaction is conducted under basic conditions, facilitating the attack of the thiol group on the carbon bonded to the chlorine atom.
The molecular structure of 2-[(Thien-2-ylmethyl)thio]benzoic acid features:
2-[(Thien-2-ylmethyl)thio]benzoic acid can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-[(Thien-2-ylmethyl)thio]benzoic acid involves its interaction with biological targets such as enzymes or receptors. The thioether linkage and carboxylic acid group are crucial for binding interactions that modulate enzyme activity or influence protein interactions.
The binding process typically involves:
Relevant data indicates that this compound can also exhibit variable reactivity based on substituents present on the aromatic ring .
2-[(Thien-2-ylmethyl)thio]benzoic acid has several scientific applications:
This compound's versatility makes it valuable for ongoing research in various scientific domains, contributing to advancements in synthetic organic chemistry and medicinal research.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4